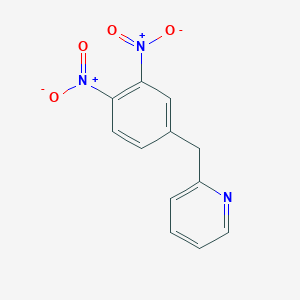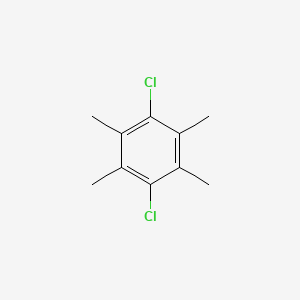![molecular formula C17H18N4O B11991137 N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11991137.png)
N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a complex organic compound with a unique structure that includes a pyrazole ring fused with a cyclopentane ring
准备方法
合成路线和反应条件
N’-[(E,2E)-2-甲基-3-苯基-2-丙烯基]-1,4,5,6-四氢环戊[c]吡唑-3-碳酰肼的合成通常涉及在受控条件下,适当醛与酰肼的缩合反应。 该反应通常在催化剂(如乙酸)存在下进行,需要仔细控制温度和pH值,以确保获得所需产物 .
工业生产方法
虽然关于这种化合物的具体工业生产方法没有被广泛记录,但一般方法将涉及实验室合成方法的放大。 这将包括优化反应条件以最大限度地提高产率和纯度,以及实施有效的纯化技术,如重结晶或色谱法。
化学反应分析
反应类型
N’-[(E,2E)-2-甲基-3-苯基-2-丙烯基]-1,4,5,6-四氢环戊[c]吡唑-3-碳酰肼可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以导致肼衍生物的形成。
常用试剂和条件
这些反应中使用的常用试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及亲核试剂,如胺或硫醇。 反应条件通常包括受控温度以及使用乙醇或二氯甲烷等溶剂来促进反应 .
主要产品
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生氧化物,而还原可以产生肼衍生物。 取代反应可能会导致各种取代的吡唑衍生物 .
科学研究应用
N’-[(E,2E)-2-甲基-3-苯基-2-丙烯基]-1,4,5,6-四氢环戊[c]吡唑-3-碳酰肼有几个科学研究应用:
化学: 它被用作合成更复杂的有机分子的构建块。
生物学: 研究该化合物潜在的生物活性,包括抗菌和抗癌特性。
医药: 正在进行研究,探索其作为各种疾病的治疗剂的潜力。
作用机制
N’-[(E,2E)-2-甲基-3-苯基-2-丙烯基]-1,4,5,6-四氢环戊[c]吡唑-3-碳酰肼发挥作用的机制涉及与特定分子靶标的相互作用。 这些靶标可能包括在生物过程中起作用的酶或受体。 该化合物的结构使其能够与这些靶标结合,可能抑制或激活其功能。 具体涉及的途径可能因具体应用和所研究的生物系统而异 .
相似化合物的比较
类似化合物
- N’-[(E,2E)-3-(2-甲氧基苯基)-2-丙烯基]-1,4,5,6-四氢环戊[c]吡唑-3-碳酰肼
- N’-[(E,2E)-3-(2-呋喃基)-2-甲基-2-丙烯基]-1H-吡唑-5-碳酰肼
- N’-[(E,2E)-3-(2-硝基苯基)-2-丙烯基]-1H-吡唑-5-碳酰肼
独特性
使N’-[(E,2E)-2-甲基-3-苯基-2-丙烯基]-1,4,5,6-四氢环戊[c]吡唑-3-碳酰肼区别于类似化合物的,是其特定的结构配置,这可能赋予独特的化学和生物学特性。 这种独特性可能使其在某些研究应用中特别有价值,而其他化合物可能没有那么有效 .
属性
分子式 |
C17H18N4O |
|---|---|
分子量 |
294.35 g/mol |
IUPAC 名称 |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H18N4O/c1-12(10-13-6-3-2-4-7-13)11-18-21-17(22)16-14-8-5-9-15(14)19-20-16/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,19,20)(H,21,22)/b12-10+,18-11+ |
InChI 键 |
SDMGBHOUUPTIHJ-SIBNOYASSA-N |
手性 SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=NNC3=C2CCC3 |
规范 SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=NNC3=C2CCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11991058.png)
![Benzyl 1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethylcarbamate](/img/structure/B11991060.png)
![4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11991061.png)



![7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991075.png)
![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-heptylethanediamide](/img/structure/B11991077.png)


![N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11991105.png)

![2-methyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide](/img/structure/B11991110.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B11991117.png)
